molecular formula C17H11NO3S B2404272 3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-methyl-4H-chromen-4-one CAS No. 384365-27-9

3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-methyl-4H-chromen-4-one

Cat. No.: B2404272
CAS No.: 384365-27-9
M. Wt: 309.34
InChI Key: HDUHSLHZQMUHKY-UHFFFAOYSA-N
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Description

3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-methyl-4H-chromen-4-one is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by the presence of a benzothiazole ring fused with a chromenone structure, which imparts unique chemical and biological properties. Benzothiazole derivatives are known for their wide range of applications in medicinal chemistry, including their use as antimicrobial, anticancer, and anti-inflammatory agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-methyl-4H-chromen-4-one typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization reactions. One common method involves the use of ethanol as a solvent and a catalytic amount of glacial acetic acid to facilitate the reaction . The reaction mixture is usually stirred at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Techniques such as microwave irradiation and one-pot multicomponent reactions are utilized to enhance reaction efficiency and yield . These methods not only reduce the reaction time but also minimize the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-methyl-4H-chromen-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure to enhance its biological activity or to synthesize new derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield hydroxylated derivatives, while reduction reactions can produce amine-substituted compounds. Substitution reactions often result in halogenated benzothiazole derivatives with enhanced biological activity .

Scientific Research Applications

3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-methyl-4H-chromen-4-one has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-methyl-4H-chromen-4-one apart from other similar compounds is its unique combination of a benzothiazole ring and a chromenone structure. This fusion imparts enhanced biological activity and a broader spectrum of applications in medicinal chemistry . Additionally, its ability to undergo various chemical modifications makes it a versatile compound for further research and development.

Properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-methylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO3S/c1-9-13(19)7-6-10-15(20)11(8-21-16(9)10)17-18-12-4-2-3-5-14(12)22-17/h2-8,19H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDUHSLHZQMUHKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC=C(C2=O)C3=NC4=CC=CC=C4S3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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